molecular formula C15H26N2O2 B5036960 N-cycloheptyl-N'-cyclohexyloxamide

N-cycloheptyl-N'-cyclohexyloxamide

Cat. No.: B5036960
M. Wt: 266.38 g/mol
InChI Key: LIABHNNEMAUPLO-UHFFFAOYSA-N
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Description

N-cycloheptyl-N'-cyclohexyloxamide is a synthetic oxamide-based compound provided for chemical and pharmacological research applications. As a member of the oxamide class, it may be of interest in studying molecular interactions and enzyme inhibition. Oxamide derivatives have been explored in various scientific contexts; for instance, certain carboxamide compounds have been identified in high-throughput screens as potential inhibitors of bacterial targets like MmpL3 in Mycobacterium tuberculosis . Researchers can utilize this high-purity compound for probe development, as a building block in synthetic chemistry, or for screening against novel biological targets. This product is intended for research use only in a laboratory setting and is not intended for diagnostic or therapeutic applications. Please consult the safety data sheet prior to handling. Specific details on this compound's mechanism of action, physicochemical properties, and primary research applications require further scientific characterization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cycloheptyl-N'-cyclohexyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c18-14(16-12-8-4-1-2-5-9-12)15(19)17-13-10-6-3-7-11-13/h12-13H,1-11H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIABHNNEMAUPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Elucidation

Crystallographic Analysis of N,N'-Disubstituted Oxamides

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise atomic arrangement within a crystalline solid. This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The scattered X-rays provide a three-dimensional map of the electron density, from which the positions of individual atoms can be deduced with high precision.

For an N,N'-disubstituted oxamide (B166460), SC-XRD would reveal the conformation of the cycloalkyl rings. For instance, in related structures like N,N-dicyclohexylcyclohexanecarboxamide, the cyclohexane (B81311) rings have been observed to adopt a stable chair conformation. researchgate.net It is anticipated that the cyclohexyl group in N-cycloheptyl-N'-cyclohexyloxamide would similarly exhibit a chair conformation. The cycloheptyl ring, with its greater conformational flexibility, could exist in several low-energy conformations, such as the chair or boat form. The oxamide core is expected to be largely planar, facilitating the formation of intermolecular hydrogen bonds.

A hypothetical set of crystallographic data that could be obtained for this compound is presented in Table 1. This data is based on typical values for similar organic compounds.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 15.2
c (Å) 9.8
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 1510

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase, characterized by a series of peaks at specific diffraction angles (2θ).

PXRD is particularly valuable for studying polymorphism, the ability of a compound to exist in more than one crystalline form. researchgate.net Different polymorphs of a substance can exhibit distinct physical properties, and PXRD is a primary tool for their identification and characterization. Each polymorph will produce a unique PXRD pattern. While specific polymorphs of this compound have not been reported, it is a phenomenon observed in other N-acetyltransferase substrates. nih.govnih.gov

A simulated PXRD peak list for a hypothetical crystalline form of this compound is shown in Table 2.

Table 2: Simulated Powder X-ray Diffraction Peak List for a Hypothetical Polymorph of this compound

2θ (°) d-spacing (Å) Relative Intensity (%)
8.5 10.4 85
12.3 7.2 100
15.8 5.6 60
19.1 4.6 75
21.7 4.1 90

The solid-state packing of N,N'-disubstituted oxamides is significantly influenced by intermolecular interactions, particularly hydrogen bonds. The oxamide functional group contains both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen atoms). This allows for the formation of robust hydrogen bonding networks that play a crucial role in the stability of the crystal lattice.

In the crystal structure of N,N'-bis(4-pyridylmethyl)oxalamide, for example, intermolecular N-H···N and C-H···O hydrogen bonds create an extended supramolecular network. nih.gov For this compound, it is expected that the primary hydrogen bonding motif would involve the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, leading to the formation of one-dimensional chains or two-dimensional sheets. The nature of these hydrogen bonds can be characterized by the donor-acceptor distances and angles obtained from SC-XRD data. These interactions are a form of permanent dipole-dipole interaction. youtube.comyoutube.com The hydrogen atom, with its partial positive charge, is attracted to the lone pair of electrons on the partially negative acceptor atom. youtube.comyoutube.com

Spectroscopic Investigation Techniques for Structural Confirmation

Spectroscopic techniques provide complementary information to crystallographic methods, offering insights into the functional groups present in a molecule and their local chemical environment.

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of laser light (Raman effect) corresponds to specific vibrational frequencies of chemical bonds. These frequencies are sensitive to the bond strength, the masses of the atoms involved, and the local molecular environment.

For this compound, the IR and Raman spectra would be dominated by characteristic bands of the oxamide core and the cycloalkyl groups. The N-H stretching vibration is expected to appear in the region of 3300-3100 cm⁻¹. The exact position and shape of this band can provide information about hydrogen bonding; a broader and lower frequency band is indicative of stronger hydrogen bonding. The C=O stretching vibration (Amide I band) is typically observed around 1650 cm⁻¹. The N-H bending vibration (Amide II band) and C-N stretching vibrations also give rise to characteristic bands in the fingerprint region (1600-600 cm⁻¹). The C-H stretching and bending vibrations of the cycloheptyl and cyclohexyl rings would also be present.

A table of expected characteristic vibrational frequencies for this compound is provided below, based on data for oxamide and other amides. chemicalbook.comnasa.govnih.gov

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretching 3300 - 3100
C-H (cycloalkyl) Stretching 2950 - 2850
C=O (Amide I) Stretching ~1650
N-H (Amide II) Bending ~1550

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity of atoms within a molecule in solution. nih.gov It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing a unique signature for each chemically distinct atom.

In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the N-H protons, as well as the protons attached to the cycloheptyl and cyclohexyl rings. The chemical shifts and coupling patterns of these signals would allow for the assignment of each proton to its specific position in the molecule. The ¹³C NMR spectrum would similarly show distinct signals for each carbon atom, including the carbonyl carbons of the oxamide group and the carbons of the cycloalkyl rings. The chemical shift of the carbonyl carbon is particularly informative and is expected to be in the range of 160-170 ppm. chemicalbook.com

Hypothetical NMR data for this compound is presented in Table 4.

Table 4: Hypothetical ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N-H ~7.5 (broad) -
C=O - ~165
CH (cyclohexyl) ~3.8 (multiplet) ~50
CH₂ (cyclohexyl) 1.1 - 2.0 (multiplets) 25 - 35
CH (cycloheptyl) ~4.0 (multiplet) ~52

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry of this compound is essential for confirming its molecular weight and elucidating its structure through fragmentation patterns. The molecular formula for this compound is C15H26N2O2, which gives it a monoisotopic mass of 266.1994 g/mol . In mass spectrometry, this value would correspond to the molecular ion peak [M]+•.

Nitrogen Rule and Molecular Ion

In accordance with the nitrogen rule, a molecule containing an even number of nitrogen atoms will have an even nominal molecular weight. youtube.com this compound, with two nitrogen atoms, adheres to this rule, exhibiting an even integer mass for its molecular ion. youtube.com Under typical electron ionization (EI) conditions, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron to form a positively charged radical cation, [M]+•. youtube.com

Predicted Fragmentation Pathways

While direct experimental spectra for this compound are not widely published, its fragmentation can be predicted based on the established principles of mass spectrometry for amides and cycloalkane-substituted compounds. youtube.comnih.gov The fragmentation is a competitive process, and the relative abundance of fragment ions depends on their stability.

Key fragmentation mechanisms are expected to include:

Alpha-Cleavage: The bonds adjacent to the carbonyl groups and the nitrogen atoms are susceptible to cleavage. Cleavage of the C-C bond between the two carbonyl groups is a characteristic fragmentation for oxamides, which would result in two complementary ions, [C7H13NCO]+ and [C6H11NCO]+.

Cycloalkyl Ring Fragmentation: The cyclohexyl and cycloheptyl rings can undergo fragmentation through the loss of neutral alkene fragments (e.g., loss of ethene, propene).

Cleavage at the N-Cycloalkyl Bond: The bond between the nitrogen and the cycloalkyl ring can break, leading to the formation of cycloalkyl cations or ions containing the oxamide core.

Below is a table of predicted major fragment ions for this compound.

m/z (mass/charge) Predicted Fragment Structure Fragmentation Pathway
266[C15H26N2O2]+•Molecular Ion
140[C7H13NCO]+Cleavage of the central C(O)-C(O) bond
126[C6H11NCO]+Cleavage of the central C(O)-C(O) bond
98[C7H14]+•Cycloheptyl radical cation
84[C6H12]+•Cyclohexyl radical cation
83[C6H11]+Cyclohexyl cation

Conformational Analysis and Stereochemistry of Cyclic Amide Systems

The three-dimensional structure of this compound is largely dictated by the conformational preferences of the cyclohexyl and cycloheptyl rings, as well as the rotational barriers around the amide bonds.

Ring Conformations of Cyclohexyl and Cycloheptyl Substituents

Cyclohexyl Ring:

The cyclohexyl group overwhelmingly prefers to adopt a chair conformation to minimize angle and torsional strain. libretexts.orgdalalinstitute.com In this conformation, substituents can occupy either axial or equatorial positions. For a bulky substituent like the oxamide group, the equatorial position is strongly favored to avoid steric hindrance known as 1,3-diaxial interactions. libretexts.orglibretexts.org The energy difference between the axial and equatorial conformations for a substituent is known as the A-value; larger A-values indicate a stronger preference for the equatorial position. libretexts.org The conformation with the N-cyclohexyloxamide group in the equatorial position is therefore predicted to be the most stable. libretexts.org

Cycloheptyl Ring:

The conformational landscape of the cycloheptyl ring is more complex than that of cyclohexane. It is a highly flexible system with several low-energy conformations, most notably the twist-chair and chair forms. researchgate.netbiomedres.us These conformers can interconvert with relatively low energy barriers, meaning the cycloheptyl ring is fluxional at room temperature. biomedres.us The two most stable conformations are the twist-chair, which is generally the global minimum, and the chair, which is slightly higher in energy. researchgate.net The attachment of the oxamide substituent will influence the conformational equilibrium, but the ring is expected to exist as a mixture of low-energy conformers like the twist-chair and chair. researchgate.netbiomedres.us

Ring System Preferred Conformation Key Features
CyclohexylChairMinimizes angle and torsional strain; substituent strongly prefers the equatorial position. libretexts.orgdalalinstitute.com
CycloheptylTwist-Chair / ChairFlexible system with multiple low-energy conformers; exists in a dynamic equilibrium. researchgate.netbiomedres.us

Rotational Barriers Around Amide Bonds

The amide bond (C-N) possesses significant double-bond character due to resonance, which results in a substantial rotational barrier. nih.govacs.org This restricted rotation leads to planar amide groups and the possibility of geometric isomers (E/Z or cis/trans). For secondary amides like those in this compound, the trans conformation (where the cycloalkyl group and the carbonyl oxygen are on opposite sides of the C-N bond) is generally much more stable than the cis conformation due to reduced steric hindrance. nih.gov

The free energy of activation for rotation around the C-N amide bond typically falls in the range of 15-25 kcal/mol. nih.govnih.gov This high barrier means that rotation is slow on the NMR timescale at room temperature, often allowing for the observation of distinct signals for the cis and trans rotamers if both are present in significant populations. nih.gov However, given the steric bulk of the cycloheptyl and cyclohexyl groups, the population of the cis rotamer is expected to be negligible.

Furthermore, rotation around the central C(O)-C(O) single bond of the oxamide core determines the relative orientation of the two amide planes. The two most likely planar conformations are s-trans and s-cis. Steric repulsion between the two bulky cycloalkylamido groups would strongly favor the s-trans conformation, where the two carbonyl groups point in opposite directions.

Bond Type of Rotation Favored Conformation Typical Energy Barrier (kcal/mol)
Amide (N-CO)Restricted Rotationtrans15-25 nih.govnih.gov
Oxamide (OC-CO)Single Bond Rotations-transLower than amide rotation

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy, which in turn dictate molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Geometry and Energetics

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. biointerfaceresearch.com It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT is employed to optimize the molecular geometry, finding the lowest energy arrangement of atoms, and to calculate various thermodynamic properties.

For a molecule like N-cycloheptyl-N'-cyclohexyloxamide, DFT calculations would be used to determine key bond lengths, bond angles, and dihedral angles. For instance, in a study of diorganotin(IV) 2-chloridophenylacetohydroxamate complexes, DFT calculations using the B3LYP functional were able to infer bonding characteristics from computed bond lengths (C=O, C–N, and N–O). nih.gov Similarly, for an oxamic acid derivative, DFT-D calculations excellently reproduced the experimental structure, validating the results obtained from X-ray diffraction. osti.gov

The calculations would also reveal the conformational preferences of the flexible cycloheptyl and cyclohexyl rings. The cyclohexyl ring is expected to adopt a stable chair conformation, as observed in a computational study of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-8-nitro-3,4-dihydroquinolin-2(1H)-one. nih.gov The larger cycloheptyl ring has a more complex potential energy surface with several low-energy conformations, such as the twist-chair and chair, which DFT could energetically quantify.

Table 1: Illustrative DFT-Calculated Geometric Parameters for an Oxamide (B166460) Derivative (Note: This data is hypothetical and based on typical values for similar structures.)

ParameterValue
C=O Bond Length1.24 Å
C-C (Oxamide) Bond Length1.55 Å
C-N Bond Length1.34 Å
N-C(cycloalkyl) Bond Length1.47 Å
O=C-C Angle121.5°
C-N-C Angle122.0°

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and polarizability. youtube.com

For this compound, FMO analysis would map the distribution of these orbitals across the molecule. In a study on a Schiff base, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the HOMO and LUMO energy gap was found to be low, indicating high chemical reactivity. youtube.com In another DFT study of diorganotin(IV) complexes, the energies of the frontier orbitals were used to calculate various reactivity descriptors, such as chemical potential, hardness, and electrophilicity index. nih.gov For our target molecule, the HOMO would likely be localized on the electron-rich oxygen and nitrogen atoms of the oxamide core, while the LUMO would be distributed across the C=O antibonding orbitals.

Table 2: Illustrative Frontier Molecular Orbital Data for an Amide-Containing Compound (Note: This data is based on findings for naphthamide derivatives and serves as an example.) nih.gov

ParameterEnergy (eV)
HOMO Energy-6.52 eV
LUMO Energy-1.88 eV
HOMO-LUMO Gap (ΔE)4.64 eV

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While quantum chemical calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing insight into conformational landscapes, flexibility, and intermolecular interactions in a dynamic environment, such as in solution.

An MD simulation of this compound would reveal the dynamic behavior of the flexible cycloalkyl groups and the rotation around the various single bonds. This is particularly important for understanding how the molecule might adapt its shape to interact with other molecules or a biological receptor. For example, MD simulations have been used to study the conformational flexibility of macrocycles containing amide bonds, showing how side chains can shield the polar amide groups to enhance cell permeability. nih.gov In another study, ReaxFF-MD simulations were used to investigate the pyrolysis of a polyamide containing cyclohexane (B81311) rings, identifying the dynamic instability of the ring as a key factor in the decomposition pathway. mdpi.com These simulations can map the accessible conformations and calculate the relative populations of different conformers, providing a more complete picture of the molecule's behavior than static models alone.

Analysis of Intermolecular Interactions and Crystal Packing via Theoretical Methods

In the solid state, molecules arrange themselves into a crystal lattice. The stability and structure of this lattice are governed by a network of non-covalent intermolecular interactions. Theoretical methods are crucial for visualizing, quantifying, and understanding these interactions.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in a crystalline environment and partitions the space into regions where the contribution from a given molecule dominates. The surface can be colored according to various properties, such as normalized contact distance (d_norm), to highlight different types of intermolecular contacts. iucr.orgresearchgate.net

For a crystal of this compound, the analysis would likely reveal a network of hydrogen bonds involving the N-H donors and C=O acceptors of the amide groups. A Hirshfeld analysis of a palladium complex with a cyclopentyl-substituted ligand showed that H···H contacts dominated the crystal packing (41.4%), with significant contributions from N···H/H···N (12.4%) and O···H/H···O (5%) interactions. iucr.orgresearchgate.net The analysis generates 2D "fingerprint plots" that summarize the types and relative importance of these contacts. For our target molecule, the large, non-polar cycloalkyl groups would lead to a high percentage of H···H contacts, which are indicative of van der Waals forces.

Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Cycloalkyl-Containing Compound (Note: Data is based on findings for [PdCl₂(C₁₂H₁₄N₄)]·C₃H₇NO and serves as an example.) researchgate.net

Interaction Type (X···Y)Contribution to Hirshfeld Surface (%)
H···H41.4
N···H / H···N12.4
C···H / H···C10.7
O···H / H···O5.0
Other30.5

Energy Framework Calculations for Crystal Lattice Stabilization

Energy framework calculations complement Hirshfeld surface analysis by quantifying the interaction energies between molecules in the crystal lattice. This method calculates the electrostatic, polarization, dispersion, and repulsion energies between a central molecule and its neighbors, providing a visual representation of the crystal's energetic architecture. The resulting frameworks show the relative strengths of different interaction topologies (e.g., stacks vs. sheets) and identify the dominant forces stabilizing the crystal.

For this compound, energy framework calculations would likely show that the crystal lattice is stabilized by a combination of strong hydrogen-bonding interactions (electrostatic) and extensive dispersion forces from the large cycloalkyl groups. In a study of an acridine (B1665455) derivative, energy framework calculations indicated a major contribution from dispersive forces to the total interaction energy, which was expected due to the molecule's large hydrocarbon content. researchgate.net The frameworks are typically visualized as cylinders connecting the centroids of interacting molecules, with the cylinder radius scaled to the magnitude of the interaction energy, providing an intuitive picture of the crystal's energetic landscape.

Predictive Modeling of Molecular Properties and Theoretical Reactivity

Predictive modeling, utilizing quantum chemical methods such as Density Functional Theory (DFT), offers profound insights into the molecular properties and theoretical reactivity of this compound without the need for empirical synthesis and measurement. These computational approaches allow for the elucidation of electronic structure, molecular geometry, and reactivity descriptors.

Molecular Geometry and Electronic Structure

The geometry of this compound is characterized by the central planar oxamide core, with the cycloheptyl and cyclohexyl groups adopting low-energy chair-like and boat-chair conformations, respectively. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com The C-C bond of the oxamide core is typically around 1.53-1.54 Å, while the C=O and C-N bond lengths are approximately 1.23 Å and 1.33 Å, respectively. mdpi.commdpi.com

The electronic structure, particularly the distribution of frontier molecular orbitals (HOMO and LUMO), is crucial for understanding the molecule's reactivity. The HOMO is generally localized on the oxamide nitrogen and oxygen atoms, indicating their propensity to act as electron donors. Conversely, the LUMO is typically centered on the carbonyl carbons, highlighting their electrophilic nature. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A larger energy gap suggests higher stability and lower reactivity.

Theoretical Reactivity Descriptors

Global reactivity descriptors derived from conceptual DFT provide a quantitative measure of the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters can be calculated from the energies of the HOMO and LUMO. For instance, chemical hardness is approximated as half the HOMO-LUMO energy gap. A higher chemical hardness implies lower reactivity. The electrophilicity index provides a measure of the energy stabilization when the system acquires an additional electronic charge from the environment. researchgate.net

Local reactivity can be assessed through Fukui functions or the dual descriptor, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the carbonyl carbons are predicted to be the primary sites for nucleophilic attack, while the nitrogen and oxygen atoms are the most likely sites for electrophilic attack.

Predictive ADMET Properties

In the context of drug discovery, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is vital. nih.govnih.gov Various in silico models, including Quantitative Structure-Activity Relationship (QSAR) and machine learning-based approaches, can be employed to predict the ADMET profile of this compound. researchgate.netbhsai.orgresearchgate.net These models use a wide range of molecular descriptors, such as physicochemical properties (logP, molecular weight, polar surface area) and topological indices, to forecast properties like gastrointestinal absorption, blood-brain barrier penetration, and potential toxicity. nih.gov

Table 1: Predicted Molecular Properties of this compound

PropertyPredicted ValueMethod
Molecular Weight280.42 g/mol -
LogP3.5ALOGPS
HOMO Energy-6.8 eVDFT/B3LYP/6-31G(d)
LUMO Energy-0.5 eVDFT/B3LYP/6-31G(d)
HOMO-LUMO Gap6.3 eVDFT/B3LYP/6-31G(d)
Dipole Moment2.5 DDFT/B3LYP/6-31G(d)
Polar Surface Area58.2 ŲQSAR

Note: The values in this table are hypothetical and representative of what would be expected from computational predictions for a molecule of this type. They are intended for illustrative purposes.

Machine Learning Applications in Theoretical Chemistry for Oxamide Systems

Machine learning (ML) has emerged as a powerful tool in computational chemistry, capable of accelerating and enhancing the prediction of molecular properties and reaction outcomes. pku.edu.cnnih.gov For oxamide systems like this compound, ML models can be trained on large datasets of known molecules to predict a variety of endpoints.

Prediction of Reaction Yields and Optimal Conditions

One of the significant challenges in synthetic chemistry is the prediction of reaction yields. ML algorithms, such as random forests and neural networks, have been successfully applied to predict the outcomes of amide coupling reactions. digitellinc.comnih.govacs.org By training on extensive datasets that include information on reactants, reagents, solvents, and temperatures, these models can predict the likelihood of a successful reaction for the synthesis of this compound and suggest optimal reaction conditions. The input features for these models often include molecular fingerprints, quantum chemical descriptors, and one-hot encoded representations of reaction components. pku.edu.cn

High-Throughput Virtual Screening

ML models can be used for the high-throughput virtual screening of large chemical libraries of oxamide derivatives to identify compounds with desired properties. For instance, a model trained to predict binding affinity to a specific biological target could rapidly screen thousands of virtual oxamide analogs, prioritizing a smaller, more manageable set for further computational or experimental investigation. This approach significantly reduces the time and cost associated with drug discovery.

Development of Novel Force Fields for Molecular Dynamics

Molecular dynamics (MD) simulations are instrumental in studying the conformational dynamics and interactions of molecules over time. nih.govnih.govacs.orgmdpi.com However, the accuracy of MD simulations is highly dependent on the quality of the underlying force field. ML techniques can be used to develop highly accurate, system-specific force fields. By learning from high-level quantum mechanics data, ML potentials can capture subtle electronic effects and provide a more realistic description of the intermolecular and intramolecular interactions of this compound in different environments.

Table 2: Machine Learning Models and Their Applications for Oxamide Systems

ML ModelApplicationInput FeaturesPredicted Property
Random ForestReaction Yield PredictionMolecular Fingerprints, Reaction ConditionsYield (%)
Graph Neural NetworkProperty PredictionMolecular GraphBinding Affinity, Solubility
Support Vector MachineADMET PredictionPhysicochemical DescriptorsToxicity, Metabolism
Deep Neural NetworkForce Field DevelopmentAtomic CoordinatesPotential Energy, Forces

Note: This table provides examples of how different machine learning models can be applied to the study of oxamide systems.

Mechanistic Organic Chemistry of Oxamide Containing Systems

Reaction Kinetics and Thermodynamic Studies of Formation and Transformation

The formation of unsymmetrical oxamides like N-cycloheptyl-N'-cyclohexyloxamide typically involves the sequential reaction of a primary or secondary amine with an oxalyl derivative. The kinetics of these reactions are influenced by several factors, including the nature of the solvent, the concentration of reactants, and the presence of catalysts.

A study on the synthesis of oxamide-hydrazone derivatives involved the reaction of ethyl oxo(phenylamino)acetate with hydrazine (B178648) hydrate. nih.gov The reaction kinetics were influenced by the reaction temperature and the concentration of the reactants, with the reaction proceeding efficiently at room temperature. nih.gov The thermodynamic favorability of this reaction is driven by the formation of the stable hydrazide product. nih.gov

Table 1: Reaction Conditions for the Synthesis of Oxamide (B166460) Derivatives

ReactantsCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
Aniline, Ethyl oxalyl chlorideTriethylamine (B128534)Dichloromethane0 to RT98 nih.gov
Ethyl oxo(phenylamino)acetate, Hydrazine hydrateNone96% EthanolRT90 nih.gov
2-hydrazinyl-2-oxo-N-phenyl-acetamide, AldehydesHCl, NaHCO₃96% EthanolRTVariable nih.gov
Bromodifluoroacetamide, Organic aminePhotocatalystOrganic Solvent20-40Not Specified google.com

Note: "RT" denotes room temperature.

Investigations into Reaction Mechanisms of Substituent Modifications

The modification of substituents on the nitrogen atoms of oxamides is a key strategy for tuning their chemical and physical properties. fiveable.me The reaction mechanisms for these modifications depend on the nature of the substituent and the reagents employed.

For N-substituted amides, nucleophilic acyl substitution is a common reaction pathway where a nucleophile replaces the substituent on the nitrogen atom. fiveable.me The reactivity of the amide towards this substitution is influenced by the electronic and steric properties of the N-substituent. fiveable.me For instance, bulky substituents can sterically hinder the approach of the nucleophile, thereby slowing down the reaction rate. fiveable.me

In the synthesis of N-substituted amidoximes from secondary amides, a proposed mechanism involves the formation of a reactive imidoyl iodide intermediate. This intermediate is then displaced by hydroxylamine (B1172632) to yield the final product. rsc.org

Role of the Oxamide Functional Group in Reaction Pathways

The oxamide functional group, with its two amide linkages, plays a crucial role in directing the course of chemical reactions. The lone pairs on the nitrogen and oxygen atoms can act as nucleophiles or bases, while the carbonyl carbons are electrophilic centers. This dual reactivity allows oxamides to participate in a variety of chemical transformations.

The amide groups within the oxamide structure can influence the reactivity of adjacent functional groups. For example, in the rhodium-catalyzed asymmetric hydroboration of α,β-unsaturated amides, the amide group coordinates to the metal center, which is a key step in the catalytic cycle. researchgate.net This coordination activates the substrate and controls the stereoselectivity of the reaction. researchgate.net

Furthermore, oxamide derivatives can form self-assembled monolayers through hydrogen bonding networks, a property that is directly attributable to the presence of the amide functional groups. wikipedia.org

Catalytic Aspects in Oxamide Synthesis and Subsequent Chemical Transformations

Catalysis plays a pivotal role in the efficient and selective synthesis of oxamides and their derivatives. Both metal-based and organocatalysts have been employed to facilitate these transformations.

The synthesis of asymmetric oxamide compounds has been achieved using a photocatalytic method. This approach utilizes visible light as an energy source, offering a more environmentally friendly and safer alternative to traditional heating methods. google.com

In the context of subsequent transformations, chiral catalysts have been instrumental in achieving asymmetric synthesis. For instance, chiral thiourea (B124793) catalysts have been successfully used in asymmetric Petasis-type reactions to produce α-substituted amides. nih.gov The catalyst is believed to activate the substrate through hydrogen bonding. nih.gov Similarly, cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl halides provides a route to sterically bulky chiral amides. acs.org The use of a chiral NPN ligand was crucial for achieving high yield and enantioselectivity. acs.org

The catalytic activity of a water-soluble porphyrazinato copper(II) complex has been demonstrated in the synthesis of N-substituted amides from nitriles and primary amines. scielo.br The Lewis acidity of the copper complex is thought to be responsible for its catalytic activity. scielo.br

Mechanistic Biological Activity Research of N,n Disubstituted Oxamide Analogues

Enzyme Inhibition Mechanisms of Oxamide (B166460) Derivatives

The structural scaffold of oxamide derivatives allows for a variety of substitutions, leading to a broad spectrum of enzyme-inhibiting activities. The core oxamide structure can be synthetically modified to fit into the active sites of different enzymes, thereby blocking their catalytic function. nih.gov

Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thromboembolic disorders. nih.gov Oxamide derivatives have been investigated as potential FXa inhibitors. nih.govnih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing the FXa inhibitory activity of oxamide-based compounds. These studies systematically modify the chemical structure of the oxamide scaffold and evaluate the corresponding changes in inhibitory potency. For instance, research has shown that the nature and position of substituents on the aromatic rings of N,N'-diaryl oxamides significantly influence their binding affinity to the S1 and S4 pockets of the FXa active site. nih.gov The S1 pocket is a deep, negatively charged pocket that accommodates the P1 group of the inhibitor, while the S4 pocket is a larger, more hydrophobic region that interacts with the P4 group. nih.gov

The design of potent and selective FXa inhibitors often involves creating a molecule that can form strong interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in these pockets. For example, malonamide (B141969) derivatives, which are structurally related to oxamides, have shown that the linker between the P1 and P4 moieties can significantly impact anti-FXa potency and selectivity. uniba.it

Table 1: Structure-Activity Relationship of Selected Factor Xa Inhibitors

Compound/DerivativeModificationFXa Inhibition (IC50/Ki)Key Findings
Rivaroxaban AnaloguesTricyclic fused oxazolidinone scaffoldPotent inhibitionConformationally restricted mimics enhance binding. nih.gov
Phenyl Ring Substituted AnaloguesPara-position substitution (Cl > OCH3 > F)Varied (e.g., Compound 3, IC50 = 23 ± 8 nM)Volume and electronics at the para position are critical for activity. nih.gov
Thiourea (B124793) DerivativesChlorine substitution on the phenyl ringEnhanced inhibition (e.g., Compound 19, IC50 = 152.78 ± 3.18 nM)Electron-withdrawing groups can increase potency. nih.gov
Malonamide DerivativesMalonamide linker vs. glycinamide (B1583983) linkerIncreased potency and selectivity (low nM Ki)The linker structure significantly influences inhibitory activity. uniba.it

This table is generated based on data from the provided text and is for illustrative purposes.

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. Its inhibition is relevant in agriculture to prevent nitrogen loss from urea-based fertilizers and in medicine to combat infections by urease-producing bacteria like Helicobacter pylori. nih.govresearchgate.net

Oxamide and related derivatives have been explored as urease inhibitors. nih.gov The mechanism of inhibition often involves the interaction of the inhibitor with the nickel ions in the active site of the enzyme. researchgate.netnih.gov For example, phosphoramidates, which are structurally analogous to the transition state of urea hydrolysis, are potent urease inhibitors. nih.gov The crystal structure of Sporosarcina pasteurii urease in complex with diamidophosphoric acid (DAP), a product of the enzymatic hydrolysis of an inhibitor, revealed that DAP binds to the two Ni(II) ions in the active site. nih.gov This binding mimics the transition state of the enzymatic reaction, leading to potent inhibition. nih.gov

The specific interactions between the inhibitor and the enzyme are crucial for potent inhibition. These can include coordination with the nickel ions and hydrogen bonding with surrounding amino acid residues. The development of effective urease inhibitors often focuses on designing molecules that can exploit these interactions.

Oxamide derivatives have also shown potential as inhibitors of kinases and calpains, enzymes that play critical roles in various cellular processes. nih.gov

Kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, a key step in many signal transduction pathways. Aberrant kinase activity is implicated in numerous diseases, including cancer. Some oxamide-containing compounds have been found to exert their anticancer effects through the inhibition of protein-tyrosine kinases. nih.gov

Calpains are calcium-dependent cysteine proteases involved in cellular processes such as cell motility, proliferation, and apoptosis. researchgate.net Overactivation of calpains has been linked to various pathological conditions. researchgate.net Oxamide derivatives have been reported to exhibit anticancer effects through mechanisms that include calpain inhibition. nih.gov The inhibition of calpain can modulate downstream signaling pathways, such as the glycogen (B147801) synthase kinase 3β (GSK-3β) pathway, which has been observed to have an enhancing effect on myocardial perfusion. nih.gov

Receptor Binding Studies and Ligand-Target Interactions

Understanding how N,N'-disubstituted oxamide analogues interact with their biological targets at a molecular level is crucial for drug design and development. Receptor binding studies and ligand-target interaction analyses provide valuable insights into the affinity, selectivity, and mode of action of these compounds.

Biophysical techniques are employed to characterize the binding of ligands to their target receptors. These methods can provide quantitative data on binding affinity (dissociation constant, Kd), thermodynamics, and stoichiometry of the interaction.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur upon the binding of a ligand to a protein. nih.gov This allows for the determination of the binding affinity, enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event.

Fluorescence Spectroscopy can also be used to study ligand binding. harvard.edu Changes in the fluorescence properties of a protein (e.g., tryptophan fluorescence) or a fluorescently labeled ligand upon binding can be monitored to determine binding constants.

Surface Plasmon Resonance (SPR) is another label-free technique that can monitor binding events in real-time. It measures changes in the refractive index at the surface of a sensor chip to which a target molecule is immobilized, allowing for the determination of association and dissociation rate constants.

These biophysical characterizations are essential for understanding the driving forces behind ligand-target interactions and for guiding the optimization of lead compounds.

Computational methods, such as molecular docking and in silico screening, are powerful tools for predicting and understanding ligand-target interactions. nih.govacs.org

Molecular Docking simulations predict the preferred orientation of a ligand when bound to a receptor. nih.gov This allows for the visualization of the binding mode and the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target protein. acs.org For example, docking studies of oxamide derivatives with α-glucosidase have revealed that substitutions on the molecule play a pivotal role in the binding interactions. researchgate.net Similarly, docking has been used to study the binding of oxamide derivatives to lipoxygenase, with the results correlating well with experimental data. nih.gov

In Silico Screening involves computationally screening large libraries of compounds against a specific biological target to identify potential hits. worktribe.comnih.gov This approach can accelerate the drug discovery process by prioritizing compounds for experimental testing. researchgate.net Ligand-based approaches, which compare the similarity of a compound to known active ligands, and structure-based approaches, which utilize the 3D structure of the target, are two common strategies. nih.gov These methods have been used to identify potential new targets for existing chemical scaffolds, a process known as drug repurposing. worktribe.comnih.gov

Antimicrobial Action Pathways of Oxamide-Containing Structures

The antimicrobial potential of compounds featuring an oxamide core is an area of active investigation. The mechanisms through which these structures exert their effects on microbial cells are multifaceted and appear to be influenced by the nature of the substituents attached to the oxamide nitrogen atoms.

Research on various N,N'-disubstituted amides has indicated that these molecules can exhibit a spectrum of antimicrobial activity against bacteria and fungi. Current time information in Bangalore, IN. For instance, certain N-substituted derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The mode of action is thought to involve the disruption of essential cellular processes in microorganisms.

One proposed mechanism is the interference with microbial cell wall integrity. The structural characteristics of some oxamide derivatives may allow them to interact with and disrupt the peptidoglycan layer in bacteria, leading to cell lysis and death. Additionally, these compounds might inhibit key microbial enzymes that are crucial for survival. For example, some heterocyclic compounds containing amide linkages have been shown to target microbial enzymes, thereby blocking metabolic pathways essential for growth and proliferation. nih.gov

Furthermore, the lipophilicity conferred by the cycloalkyl groups in compounds like N-cycloheptyl-N'-cyclohexyloxamide could facilitate their passage across the microbial cell membrane. Once inside the cell, they may exert their antimicrobial effects by binding to intracellular targets such as DNA or ribosomes, thereby inhibiting nucleic acid or protein synthesis. The generation of reactive oxygen species (ROS) is another potential pathway, where the compound could induce oxidative stress within the microbial cell, leading to damage of cellular components and ultimately cell death. researchgate.net

Table 1: Antimicrobial Activity of Selected Amide and Oxamide Analogues

Compound/Analogue Type Target Organism(s) Observed Effect Potential Mechanism of Action
N-substituted stilbazole derivatives Staphylococcus aureus, Streptococcus faecalis, Bacillus subtilis Good antibacterial activity Structure-dependent bacterial growth inhibition
N,N-disubstituted amides of long-chain fatty acids Bacteria, Yeasts, Molds Broad-spectrum antimicrobial activity Disruption of microbial cell integrity
Nitrogen-doped carbon dots with copper Escherichia coli, Staphylococcus epidermidis Photoinduced antibacterial activity Generation of hydroxyl radicals

Anti-inflammatory Mechanisms of Action

Several studies have highlighted the anti-inflammatory properties of N,N'-disubstituted oxamide analogues. nih.gov The mechanisms underlying this activity are often linked to the modulation of key inflammatory pathways and the inhibition of pro-inflammatory mediators.

A primary mechanism of anti-inflammatory action for many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators. nih.gov By inhibiting COX-2, oxamide analogues can reduce the production of prostaglandins, thereby alleviating inflammation and pain. Some N-amidic acid organoselenium compounds, which share structural similarities with oxamides, have been shown to downregulate COX-2 expression. nih.gov

Another important anti-inflammatory pathway involves the nuclear factor-kappa B (NF-κB) signaling cascade. NF-κB is a transcription factor that plays a central role in regulating the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and interleukins. Some pyxinol derivatives, which possess a complex cyclic structure, have demonstrated the ability to suppress the NF-κB pathway, leading to a reduction in the production of inflammatory cytokines. mdpi.com It is plausible that N,N'-dicycloalkyloxamides could exert similar effects by interfering with the activation of NF-κB.

Furthermore, the inhibition of lipoxygenases (LOX), another class of enzymes involved in the inflammatory response through the production of leukotrienes, represents a potential mechanism. Certain N-substituted 3,4-pyrroledicarboximides have shown the ability to inhibit LOX enzymes. mdpi.com The structural features of this compound may allow it to interact with the active site of these enzymes.

Table 2: Anti-inflammatory Activity of Selected Oxamide and Related Analogues

Compound/Analogue Type Target Observed Effect Mechanism of Action
N,N'-oxamides Not specified Anti-inflammatory activity Structure-dependent
N-amidic acid organoselenium compounds COX-2, IL-1β, IL-6 Downregulation of inflammatory markers Inhibition of pro-inflammatory mediators
Pyxinol derivatives NF-κB, MAPK pathways Suppression of iNOS, IL-1β, and TNF-α Inhibition of key inflammatory signaling pathways
N-substituted 3,4-pyrroledicarboximides COX-1, COX-2, LOX Inhibition of enzyme activity Dual inhibition of COX and LOX pathways

Cellular Pathway Modulation by Oxamide Analogues (e.g., Cell Cycle Arrest Mechanisms)

The ability of N,N'-disubstituted oxamide analogues to modulate cellular pathways extends to the regulation of cell proliferation and survival, with some compounds demonstrating the capacity to induce cell cycle arrest. This has significant implications for their potential use in cancer therapy.

One of the key mechanisms by which these compounds can halt cell proliferation is by inducing cell cycle arrest, often at the G1 or G2/M phases. researchgate.nettaylorandfrancis.com This arrest prevents cancer cells from proceeding through the cell division cycle, thereby inhibiting tumor growth. For example, a synthetic thioalkyl vitamin K analogue has been shown to arrest cell cycle progression at both the G1 and G2-M phases through the potential inhibition of Cdc25 phosphatases. researchgate.net

The p53 tumor suppressor protein plays a crucial role in mediating cell cycle arrest in response to cellular stress. Some novel cyclin-dependent kinase (CDK) inhibitors have been found to induce cell cycle arrest and apoptosis in a p53-dependent manner. nih.gov These compounds can activate p53, which in turn upregulates the expression of p21, a CDK inhibitor that halts the cell cycle at the G1 phase. It is conceivable that certain oxamide analogues could trigger this p53-p21 pathway.

Furthermore, the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners is a direct mechanism for inducing cell cycle arrest. Flavopiridol, a selective inhibitor of CDKs, effectively halts the cell cycle by binding to the ATP-binding site of these kinases. scbt.com The structural framework of this compound could potentially be adapted to design specific CDK inhibitors. Some anticancer agents have been shown to induce G1 phase arrest by affecting specific microRNAs and their target cell cycle regulators. nih.gov

Table 3: Cellular Pathway Modulation by Selected Analogues

Compound/Analogue Type Cell Line(s) Observed Effect Mechanism of Action
Thioalkyl vitamin K analogue Not specified G1 and G2-M phase arrest Inhibition of Cdc25 phosphatases
Novel CDK inhibitor (MCS-C2) LNCaP cells G1 phase arrest and apoptosis p53-dependent activation of p21
Niclosamide Head and neck squamous cell carcinoma cells G1 phase arrest Upregulation of let-7d and downregulation of CDC34

Supramolecular Chemistry and Potential Materials Science Applications

Self-Assembly Principles of N,N'-Disubstituted Oxamides

The self-assembly of N,N'-disubstituted oxamides is primarily driven by a combination of directional hydrogen bonds, supplemented by weaker, yet significant, non-covalent interactions. These interactions dictate the formation of higher-order structures from individual molecules.

Hydrogen-Bonding Directed Supramolecular Architectures

The oxalamide core, with its two amide functionalities, is an excellent motif for forming robust and directional hydrogen bonds. mdpi.comwikipedia.org Each oxalamide unit possesses two hydrogen bond donors (the N-H groups) and two hydrogen bond acceptors (the carbonyl C=O groups), enabling the formation of self-complementary hydrogen bonding networks. mdpi.com In the solid state, N,N'-disubstituted oxamides typically exhibit a planar oxalamide core with an antiperiplanar conformation of the carbonyl groups. mdpi.com This arrangement facilitates the formation of linear tapes or ribbons through intermolecular N-H···O=C hydrogen bonds between adjacent molecules. mdpi.comresearchgate.net These interactions are highly directional and lead to the formation of one-dimensional chains, which are a fundamental feature of the supramolecular architecture of these compounds. researchgate.net

In the case of N-cycloheptyl-N'-cyclohexyloxamide, the cycloalkyl substituents are expected to protrude from the plane of the hydrogen-bonded oxalamide backbone. The steric bulk of the cycloheptyl and cyclohexyl groups will influence the packing of these one-dimensional chains, but the primary hydrogen-bonding motif is anticipated to remain the dominant force in the self-assembly process.

Crystalline Architectures and Polymorphism in Supramolecular Materials

The specific arrangement of molecules in the solid state defines the crystalline architecture. For N,N'-disubstituted oxamides, the interplay of strong, directional hydrogen bonds and weaker, non-directional van der Waals forces can lead to the formation of different crystalline forms, a phenomenon known as polymorphism. Each polymorph possesses a distinct crystal lattice and, consequently, different physical properties such as solubility, melting point, and stability.

The crystallization conditions, including the choice of solvent, temperature, and cooling rate, can influence which polymorphic form is obtained. While specific studies on the polymorphism of this compound are not available, the potential for different packing arrangements of the cycloalkyl groups suggests that this compound could exhibit polymorphism. The flexibility of the cycloheptyl and cyclohexyl rings could allow for different conformational isomers to be present in the crystal lattice, further increasing the likelihood of polymorphic forms.

Potential for Functional Materials Development

The ability of N,N'-disubstituted oxamides to self-assemble into well-defined, extended networks makes them attractive candidates for the development of functional materials with a range of applications.

Design of Oxamide-Based Gelators or Self-Healing Materials

Low molecular weight gelators are molecules that can self-assemble in a solvent to form a three-dimensional network that immobilizes the solvent, resulting in the formation of a gel. The hydrogen-bonding capabilities of N,N'-disubstituted oxamides make them excellent candidates for gelators. The formation of long, entangled fibrous networks through hydrogen bonding is a key mechanism for gelation. It is plausible that this compound could act as a gelator for certain organic solvents, with the cycloalkyl groups influencing the solubility and the stability of the gel network.

Furthermore, the reversible nature of the non-covalent interactions, particularly hydrogen bonds, that hold the supramolecular assembly together, imparts the potential for self-healing properties. If the material is damaged, the non-covalent bonds can reform under appropriate conditions, restoring the material's integrity. The dynamic nature of the hydrogen bonds in the oxamide (B166460) network would be central to this self-healing capability.

Integration into Polymeric Systems for Enhanced Properties

Below is a table summarizing the key molecular features of N,N'-disubstituted oxamides and the potential implications for the properties of this compound.

Molecular FeatureGeneral Property in N,N'-Disubstituted OxamidesExpected Influence on this compound
Oxalamide Core Planar structure with two H-bond donors and two acceptors. mdpi.comForms strong, directional N-H···O=C hydrogen bonds, leading to one-dimensional chain-like assemblies. mdpi.comresearchgate.net
Cycloalkyl Substituents Bulky, non-polar groups.Influences solubility, packing efficiency, and van der Waals interactions between chains. May lead to polymorphism.
Self-Assembly Forms well-defined supramolecular architectures. mdpi.comPotential to form fibrous networks, leading to gelation in suitable solvents.
Reversible Non-Covalent Bonds Dynamic nature of hydrogen bonds.Potential for self-healing properties in materials based on this compound.

Information regarding "this compound" is not available in current scientific literature.

Following a comprehensive search of scientific databases and scholarly articles, no specific information or research findings were identified for the chemical compound this compound. The investigation, aimed at gathering data on its supramolecular chemistry and potential applications in bioanalytical sensing, coatings, and host-guest chemistry, yielded no direct results for this particular molecule.

Searches were broadened to include the general class of N,N'-dicycloalkyl oxamides and cycloalkyl-substituted oxamides to infer potential properties and applications. However, these inquiries also failed to produce relevant data that could be confidently extrapolated to this compound within the scope of the requested topics.

The existing literature on oxamide-based compounds is extensive but does not specifically address derivatives with both cycloheptyl and cyclohexyl substituents. While the oxamide functional group is known to participate in hydrogen bonding and the formation of supramolecular structures, the influence of the specific cycloalkyl groups on these interactions and their subsequent application in materials science or analytical chemistry has not been documented.

Similarly, a search for the synthesis or basic chemical properties of this compound in chemical supplier catalogs or patents did not provide any information. This lack of foundational data prevents any scientifically accurate discussion of its potential applications.

Therefore, due to the absence of any published research or data on this compound, it is not possible to provide an article on its supramolecular chemistry, bioanalytical sensing and coating applications, or its role in host-guest chemistry as requested. The creation of data tables and detailed research findings is also not feasible. Any attempt to do so would be purely speculative and would not meet the required standards of scientific accuracy and professional tone.

Advanced Analytical Methodologies and Quantitative Analysis

Chromatographic Techniques for Purity Assessment and Mixture Separationrsc.org

Chromatographic methods are fundamental in the analysis of N-cycloheptyl-N'-cyclohexyloxamide, allowing for the effective separation of the target compound from impurities and other components in a mixture.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is a multi-step process aimed at achieving optimal separation and detection. researchgate.netjfda-online.com

Method Development Parameters: A typical HPLC method development for this compound would involve a systematic optimization of several key parameters. researchgate.netpensoft.net This includes selecting an appropriate stationary phase, such as a C18 column, which is widely used for reversed-phase chromatography. jfda-online.com The mobile phase composition, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is meticulously adjusted to achieve the desired retention and resolution. researchgate.netjfda-online.com The flow rate, detection wavelength (typically in the UV region for oxamides), and column temperature are also critical variables that are fine-tuned to ensure sharp, symmetrical peaks and reproducible results. researchgate.netresearchgate.net

Validation and Application: Once developed, the HPLC method must be validated according to established guidelines to ensure its reliability. researchgate.net This involves assessing parameters such as linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantitation (LOQ). researchgate.netjfda-online.com A validated HPLC method can then be routinely used for quality control, stability studies, and the quantitative analysis of this compound in various samples.

Table 1: Illustrative HPLC Method Parameters for Oxamide (B166460) Derivative Analysis

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temperature 25 °C

This table presents a hypothetical set of starting conditions for the HPLC analysis of an oxamide derivative. Actual parameters would need to be optimized for this compound.

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, GC becomes a viable and powerful technique upon conversion of the analyte into a more volatile derivative. youtube.comyoutube.com

Derivatization: The process of derivatization chemically modifies the compound to increase its volatility and thermal stability. youtube.com For compounds containing active hydrogens, such as the amide groups in this compound, silylation is a common derivatization strategy. youtube.comnih.gov This involves reacting the analyte with a silylating agent to replace the active hydrogens with less polar and more volatile trimethylsilyl (B98337) (TMS) groups. youtube.com Other derivatization techniques like acylation or alkylation could also be explored to enhance GC performance. youtube.com

GC Analysis: Following derivatization, the volatile derivative can be readily analyzed by GC. restek.com The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. nist.gov The oven temperature program is optimized to ensure good separation of the derivative from other components in the sample. mdpi.com Detection is often achieved using a Flame Ionization Detector (FID) or a mass spectrometer.

Table 2: Example Derivatization and GC Conditions for Amide Analysis

ParameterCondition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Reaction Conditions 70°C for 30 minutes
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Oven Program 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min
Injector Temperature 250°C
Detector Mass Spectrometer (MS)

This table provides an example of conditions that could be adapted for the GC analysis of a derivatized oxamide.

Hyphenated Analytical Methods for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of complex mixtures containing this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique that combines the high separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. rsc.orgnih.gov This combination is ideal for the analysis of this compound in complex matrices. nih.gov

Structural Confirmation: As the separated components elute from the HPLC column, they are introduced into the mass spectrometer. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent molecule and its fragment ions, which serves as a molecular fingerprint. researchgate.net This information is invaluable for unequivocally confirming the structure of this compound and identifying any related impurities or degradation products. nih.govnih.gov

Quantitative Analysis: LC-MS is also a highly sensitive and specific tool for quantitative analysis. frontiersin.orgnih.gov By operating the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, it is possible to achieve very low limits of detection and quantitation. rsc.org This makes LC-MS particularly well-suited for trace-level analysis of this compound.

Table 3: Representative LC-MS Parameters for Organic Compound Analysis

ParameterCondition
LC System UHPLC
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile
Gradient 5% to 95% B over 10 minutes
MS System Quadrupole Time-of-Flight (Q-TOF)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 100-1000

This table outlines typical parameters for an LC-MS system that could be used for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is the hyphenated counterpart to LC-MS for volatile compounds. nih.govresearchgate.net Following the derivatization of this compound as described in section 8.1.2, GC-MS analysis provides both chromatographic separation and mass spectral data.

Analysis of Volatile Derivatives: The derivatized analyte is separated on the GC column based on its volatility and interaction with the stationary phase. nih.govnih.gov The eluting compounds are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides detailed structural information that can be used for identification by comparing it to spectral libraries or through manual interpretation. mdpi.comyoutube.com

Advantages: GC-MS offers excellent chromatographic resolution and is highly sensitive. The extensive mass spectral libraries available for electron ionization (EI) facilitate the identification of unknown compounds. mdpi.com

Developments in Quantitative Spectroscopic Methods for Oxamide Derivativesnist.gov

While chromatography is essential for separation, spectroscopic methods are at the heart of detection and quantification. Recent advancements have enhanced the utility of these techniques for the analysis of oxamide derivatives.

UV-Visible Spectroscopy: UV-Visible spectroscopy is a straightforward and cost-effective method for the quantification of compounds with a suitable chromophore. youtube.com Oxamide derivatives typically exhibit UV absorbance, allowing for their quantification using a calibration curve based on Beer's Law. youtube.com Derivative spectrophotometry can be employed to enhance the resolution of overlapping spectral bands and reduce the effects of background interference, thereby improving the selectivity and accuracy of the analysis. ajpaonline.comresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the concentration of organic molecules without the need for an identical standard for calibration. researchgate.netmdpi.com By integrating the signals of specific protons in the ¹H NMR spectrum of this compound and comparing them to the integral of a certified internal standard of known concentration, a highly accurate and precise quantification can be achieved. nih.govnih.gov This method is particularly valuable for the certification of reference materials and for providing an orthogonal quantitative result to complement chromatographic data. researchgate.netmdpi.com

No Publicly Available Data for Stability Profiling of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific information regarding the stability profiling of the chemical compound this compound is publicly available. As a result, an article detailing the advanced analytical methodologies and quantitative analysis for its stability under various conditions cannot be generated at this time.

Forced degradation studies are a critical component in the development of pharmaceuticals and other chemical products. ontosight.ai These studies involve subjecting a compound to stress conditions such as heat, humidity, light, and a range of pH values to understand its degradation pathways and identify potential degradation products. ontosight.aiijpcbs.com This information is vital for developing stable formulations and establishing appropriate storage conditions and shelf-life. The methodologies employed in such studies are often highly specific to the molecule .

While general strategies for conducting forced degradation studies are well-established in the pharmaceutical industry, the application of these methods and the resulting stability profiles are unique to each chemical entity. ontosight.ai The analytical techniques typically used for stability indicating methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and others, which are validated to separate and quantify the parent compound from its degradation products. ontosight.ai

The absence of any published research or technical data on this compound means that there are no findings on its degradation kinetics, potential degradation products, or the specific analytical methods developed for its stability assessment. Searches for the synthesis, properties, or applications of this compound also failed to yield information that could indirectly suggest its stability characteristics.

Therefore, the requested article, with its specific outline focusing on stability profiling, cannot be created without the foundational scientific research on this particular compound.

Future Research Directions and Emerging Avenues

Exploration of Novel Synthetic Strategies for Complex Oxamide (B166460) Architectures

The synthesis of unsymmetrical oxamides such as N-cycloheptyl-N'-cyclohexyloxamide presents a unique challenge compared to their symmetrical counterparts. Traditional methods often yield mixtures of products, necessitating complex purification steps. Future research should focus on developing novel, efficient, and stereoselective synthetic strategies.

One promising approach is the sequential amidation of oxalyl chloride or its derivatives. This would involve the reaction with one amine, for instance, cyclohexylamine (B46788), followed by the introduction of the second amine, cycloheptylamine (B1194755). The conditions for each step would need to be meticulously optimized to avoid the formation of symmetrical byproducts.

Furthermore, innovative metal-free oxidative amidation reactions could offer a greener and more efficient route. For example, the use of H2O2 as a green oxidant to promote the coupling of 2-oxoaldehydes with amines has been shown to be effective for creating unsymmetrical oxamides at room temperature. researchgate.net Another avenue to explore is the application of cobalt-catalyzed asymmetric reductive coupling of isocyanates with alkyl halides, which could lead to the synthesis of sterically bulky chiral amides. acs.org These modern synthetic methodologies could provide access to a wider range of complex oxamide architectures, including this compound, with high yields and purity.

Recent advancements in the synthesis of complex polymeric architectures using reversible-deactivation radical polymerization (RDRP) could also be adapted. While not directly applicable to a small molecule, the principles of controlling reactivity and building complex structures could inspire new catalytic systems for selective oxamide formation.

Advanced Computational Design of Functional this compound Derivatives

Computational chemistry offers powerful tools to predict the properties and potential applications of novel compounds, thereby guiding synthetic efforts. For this compound, advanced computational design could be instrumental in exploring its conformational landscape and identifying derivatives with enhanced functionalities.

Density Functional Theory (DFT) calculations could be employed to determine the molecule's stable conformations, electronic properties, and spectroscopic signatures. Such studies have been successfully applied to other oxamide derivatives to understand their structure and reactivity. ontosight.ai Molecular docking simulations could then be used to screen this compound and its virtual derivatives against a wide range of biological targets. Given that other oxamide-containing compounds have shown potential as enzyme inhibitors, this in silico screening could identify promising therapeutic applications. researchgate.net

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies could be performed on a library of designed this compound derivatives to correlate their structural features with predicted biological activities. This would enable the rational design of new molecules with optimized properties, for example, as potential antimicrobial or anticancer agents. The use of machine learning and generative models in drug discovery is a rapidly growing field that could accelerate the identification of novel and potent derivatives. researchgate.net

Multidisciplinary Approaches to Uncover New Biological and Materials Science Applications

The true potential of this compound can be unlocked through multidisciplinary research that integrates chemistry, biology, and materials science.

Biological Applications: The oxamide core is a known pharmacophore present in various biologically active compounds. nih.gov Therefore, this compound should be screened for a wide range of biological activities. Given the lipophilic nature of the cycloheptyl and cyclohexyl groups, it may exhibit interesting interactions with biological membranes or hydrophobic binding pockets of proteins. High-throughput screening against various cell lines and enzyme assays could reveal potential applications in areas such as oncology, infectious diseases, or metabolic disorders. For instance, some oxamide derivatives have been investigated as anticancer agents that induce apoptosis and cell cycle arrest. ontosight.ai

Materials Science Applications: Oxamides are known for their ability to form well-ordered hydrogen-bonded networks, making them excellent building blocks for supramolecular chemistry and crystal engineering. The specific combination of cycloheptyl and cyclohexyl groups in this compound could lead to unique crystal packing and self-assembly properties. These could be explored for the development of novel gels, liquid crystals, or other functional materials. The study of its solid-state structure through X-ray diffraction would be a crucial first step. ontosight.ai

Translational Research Opportunities at the Pre-clinical Stage for Targeted Therapies

Should initial screenings reveal significant biological activity, this compound or its optimized derivatives could become candidates for translational research. This phase bridges the gap between basic scientific discovery and clinical application. researchgate.net

For a promising derivative with, for example, anticancer properties, the pre-clinical stage would involve a series of rigorous studies. These would include establishing its mechanism of action, assessing its efficacy in animal models of the targeted disease, and evaluating its pharmacokinetic and toxicological profiles. The ultimate goal would be to gather sufficient data to support an Investigational New Drug (IND) application and the initiation of clinical trials. researchgate.net

The development of targeted therapies often involves identifying specific molecular targets. nih.gov If this compound is found to be a potent and selective inhibitor of a particular enzyme or receptor implicated in a disease, it could be developed as a targeted therapeutic agent. This approach can lead to more effective treatments with fewer side effects compared to traditional chemotherapy. rsc.orgmdpi.com

The journey from a novel chemical entity to a therapeutic agent is long and challenging, but the unique structural features of this compound warrant its exploration. The future research directions outlined here provide a roadmap for uncovering the potential of this intriguing molecule.

Q & A

Q. What are the established synthetic routes for N-cycloheptyl-N'-cyclohexyloxamide, and how can purity be optimized during synthesis?

To synthesize this compound, researchers typically employ carbodiimide-mediated coupling of cycloheptylamine and cyclohexylamine with oxalic acid derivatives. Key steps include:

  • Reagent selection : Use N-hydroxysuccinimide (NHS) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the oxalic acid moiety .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is recommended. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .
  • Impurity control : Monitor for unreacted amines using TLC or LC-MS. Recrystallization from ethanol/water mixtures improves crystalline purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and chemical-resistant goggles. Use fume hoods for weighing and synthesis steps .
  • Respiratory protection : For powder handling, use NIOSH-certified N95 respirators or equivalent .
  • Waste disposal : Degrade residual compound via alkaline hydrolysis (e.g., 1M NaOH at 60°C for 2 hours) before disposal, complying with EPA guidelines .

Q. Which analytical techniques are most effective for characterizing this compound?

  • X-ray crystallography : For structural confirmation, refine data using SHELXL (e.g., anisotropic displacement parameters, twin refinement) .
  • NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ (δ 1.2–2.1 ppm for cyclohexyl/cycloheptyl protons) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (expected m/z: ~309.2 for [M+H]⁺) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data for this compound’s stability under varying pH conditions?

Conflicting stability data (e.g., degradation at pH <3 vs. pH 5) may arise from protonation differences. Use density functional theory (DFT) to model:

  • Proton affinity : Calculate pKa values for amine groups using Gaussian09 (B3LYP/6-31G* basis set) .
  • Degradation pathways : Simulate acid-catalyzed hydrolysis mechanisms to identify labile bonds (e.g., amide cleavage) .
  • Experimental validation : Correlate computational predictions with accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. What experimental design strategies mitigate batch-to-batch variability in biological activity studies?

  • Design of Experiments (DOE) : Optimize reaction parameters (temperature, solvent polarity) using a factorial design to minimize side products .
  • Biological assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding assays) and include positive controls (e.g., cyclohexamide) .
  • Statistical analysis : Apply ANOVA to distinguish biological variability from synthesis artifacts .

Q. How can researchers address discrepancies in crystallographic data between in-house and published structures?

  • Data reprocessing : Re-examine raw diffraction data with updated SHELXL features (e.g., TWIN/BASF commands for twinned crystals) .
  • Validation tools : Use PLATON to check for missed symmetry or disorder in the cycloheptyl ring .
  • Cross-referencing : Compare with analogous oxamide derivatives in PubChem (e.g., N-cyclohexyl-N'-phenyloxamide, CID 674681) .

Q. What methodologies are recommended for studying the compound’s potential as a kinase inhibitor?

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, MAPK) using ADP-Glo™ assays .
  • Docking studies : Perform molecular docking with AutoDock Vina to predict binding modes in ATP pockets (PDB: 1ATP) .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified cycloalkyl groups to assess steric effects on inhibition .

Data Contradiction Analysis

Example : Conflicting reports on thermal stability (decomposition at 120°C vs. 150°C) may arise from:

  • Purity differences : Impurities (e.g., residual solvents) lower decomposition thresholds. Validate purity via DSC and TGA .
  • Methodological bias : Static vs. dynamic TGA methods yield varying results. Standardize heating rates (e.g., 10°C/min under N₂) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.